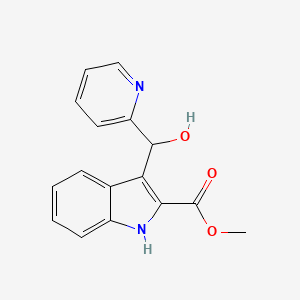
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester (HPMICE) is a synthetic compound with a wide range of applications in scientific research. HPMICE is a highly potent, selective agonist of the adenosine A2A receptor (A2AR), an important target for the development of novel therapeutics for a variety of diseases, including cancer, Parkinson’s disease, and Alzheimer’s disease. HPMICE has been studied extensively for its potential as a tool in laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory applications have been elucidated.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester involves the reaction of 2-aminoacetophenone with pyridine-2-carboxaldehyde to form 3-(pyridin-2-yl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with indole-2-carboxylic acid methyl ester in the presence of a base to form the final product.
Starting Materials
2-aminoacetophenone, pyridine-2-carboxaldehyde, indole-2-carboxylic acid methyl ester, base
Reaction
Step 1: Reaction of 2-aminoacetophenone with pyridine-2-carboxaldehyde in the presence of a base to form 3-(pyridin-2-yl)-1-phenylprop-2-en-1-one., Step 2: Reaction of 3-(pyridin-2-yl)-1-phenylprop-2-en-1-one with indole-2-carboxylic acid methyl ester in the presence of a base to form 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been widely used in scientific research due to its high selectivity and potency as an agonist of the A2AR. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been used to study the role of A2AR in various physiological processes, including blood pressure regulation, inflammation, and metabolism. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has also been used to study the role of A2AR in the development and progression of various diseases, such as cancer, Parkinson’s disease, and Alzheimer’s disease. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been used to study the effects of A2AR agonists on the development of drug resistance in cancer cells, and it has been used to study the role of A2AR in the development of neurodegenerative diseases.
Wirkmechanismus
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester is a highly selective and potent agonist of the A2AR. It binds to the A2AR and activates the receptor, leading to a variety of downstream effects. Activation of the A2AR leads to the activation of a number of intracellular signaling pathways, including the cAMP/PKA, MAPK, and PI3K pathways. Activation of these pathways leads to a variety of physiological effects, including the regulation of blood pressure, inflammation, and metabolism.
Biochemische Und Physiologische Effekte
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been shown to reduce blood pressure, reduce inflammation, and regulate metabolism. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has also been shown to modulate the activity of various enzymes and proteins, including adenylyl cyclase, phospholipase C, and protein kinase A. In addition, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been shown to modulate the expression of various genes, including those involved in the regulation of cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has several advantages for laboratory experiments. It is highly potent and selective for the A2AR, and it has been shown to have a variety of biochemical and physiological effects. In addition, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester is commercially available and can be synthesized in high yields with excellent purity. However, there are some limitations to using 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester in laboratory experiments. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has a short half-life in vivo, and it is rapidly metabolized. In addition, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has a narrow therapeutic window, and it can be toxic at high doses.
Zukünftige Richtungen
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has a wide range of potential applications in scientific research. It has been used to study the role of A2AR in various physiological processes and diseases, and it has been used to study the effects of A2AR agonists on the development of drug resistance in cancer cells. In the future, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester could be used to study the role of A2AR in other diseases, such as diabetes and obesity. In addition, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester could be used to study the effects of A2AR agonists on the development of novel therapeutics. Finally, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester could be used to study the effects of A2AR agonists on the regulation of gene expression and protein activity.
Eigenschaften
IUPAC Name |
methyl 3-[hydroxy(pyridin-2-yl)methyl]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)14-13(10-6-2-3-7-11(10)18-14)15(19)12-8-4-5-9-17-12/h2-9,15,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMGLXDHNOCPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

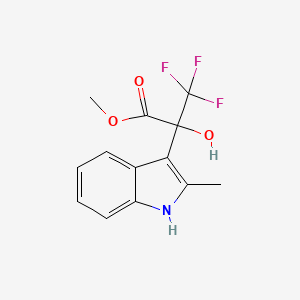

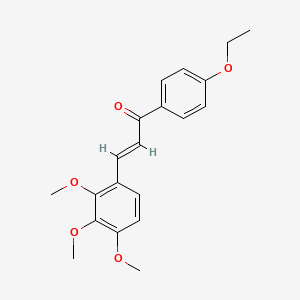
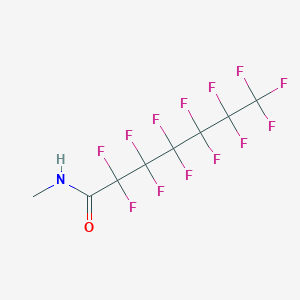
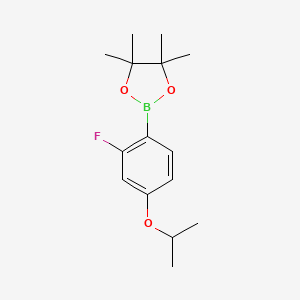
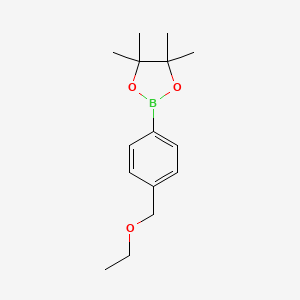

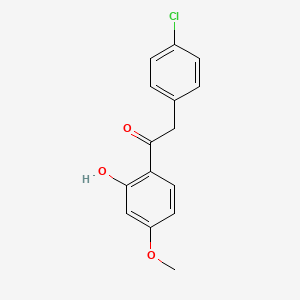
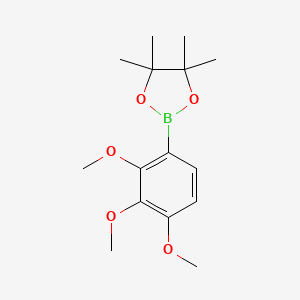
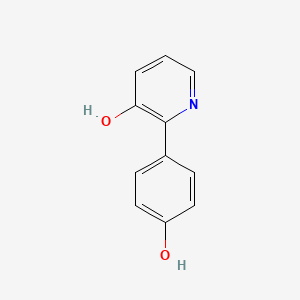
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
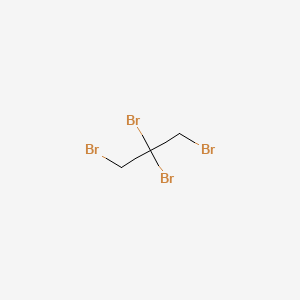
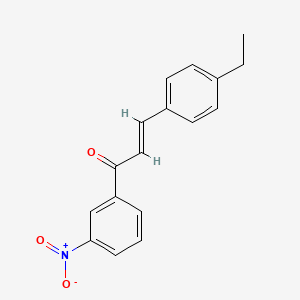
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)